molecular formula C16H23N5O3 B2537299 1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 953239-85-5

1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Katalognummer B2537299
CAS-Nummer: 953239-85-5
Molekulargewicht: 333.392
InChI-Schlüssel: GSOUJAWWXDTXID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including derivatives similar to the compound , have been explored for their affinity towards A1 adenosine receptors. These compounds, by virtue of their structural analogies, exhibit potential interactions with adenosine receptors, implicating them in studies related to neuropharmacology and potentially addressing conditions such as sleep disorders, epilepsy, and pain. Notably, the introduction of specific substituents can significantly enhance receptor affinity, suggesting a pathway for the development of more effective therapeutic agents (Harden, Quinn, & Scammells, 1991).

Kinase Inhibition for Autoimmune Diseases

Another significant area of research application for this class of compounds is in the inhibition of kinases, specifically p38α MAP kinase. The detailed structure-activity relationship (SAR) studies of derivatives like 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) demonstrate their potential in treating autoimmune diseases. The critical interactions within the kinase active site, elucidated through these studies, provide a foundation for the development of new therapeutic agents targeting inflammatory and autoimmune conditions (Regan et al., 2003).

Innovative Synthetic Methods

Research into efficient synthetic methods for pyrazolo[3,4-d]pyrimidine derivatives has also been notable. For instance, flash vacuum thermolysis of tert-butylimines of various heterocyclic carbaldehydes has yielded new imidazoazines, demonstrating a novel method for the synthesis of complex heterocyclic compounds. This method's regioselectivity and high yields underpin its utility in synthesizing compounds for further pharmacological study (Justyna et al., 2017).

Renin Inhibition for Hypertension

Further extending the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives is their application in renin inhibition, crucial for managing hypertension. Structural modifications aimed at improving pharmacokinetic profiles while maintaining renin inhibitory activity have led to the discovery of novel compounds with significant oral bioavailability. These advances underscore the role of such derivatives in developing new antihypertensive agents (Tokuhara et al., 2018).

Antibacterial Activity

The nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, through structural modifications, have shown expanded activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in addressing the growing challenge of antibiotic resistance, particularly by expanding the spectrum of activity to include difficult-to-treat Gram-negative pathogens (Genin et al., 2000).

Eigenschaften

IUPAC Name

1-tert-butyl-5-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-16(2,3)21-14-12(10-18-21)15(23)20(11-17-14)5-4-13(22)19-6-8-24-9-7-19/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOUJAWWXDTXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.